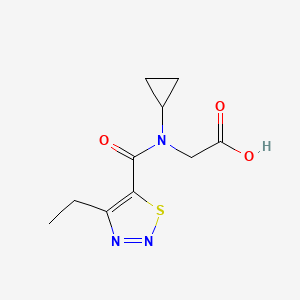![molecular formula C20H25BrO2Si B14912946 (4-Bromo-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane](/img/structure/B14912946.png)
(4-Bromo-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane is a complex organosilicon compound It features a brominated phenyl group, a dimethylsilyl group, and a tetrahydropyran-2-yloxymethyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane typically involves multiple steps One common method starts with the bromination of phenylsilane to introduce the bromine atom at the para position This is followed by the protection of the hydroxyl group on the phenyl ring using tetrahydropyran to form the tetrahydropyran-2-yloxymethyl group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as platinum or palladium complexes are often employed to facilitate the hydrosilylation step efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Bromo-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane undergoes various chemical reactions, including:
Oxidation: The brominated phenyl group can be oxidized to form corresponding phenols.
Reduction: The bromine atom can be reduced to form the corresponding phenylsilane.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of phenylsilane derivatives.
Substitution: Formation of various substituted phenylsilane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4-Bromo-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to oxidation.
Wirkmechanismus
The mechanism of action of (4-Bromo-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane involves its interaction with specific molecular targets. The brominated phenyl group can engage in halogen bonding with biological molecules, while the dimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The tetrahydropyran-2-yloxymethyl group can act as a protecting group, preventing premature reactions and ensuring the compound reaches its target site intact.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Chloro-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane
- (4-Fluoro-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane
- (4-Iodo-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane
Uniqueness
(4-Bromo-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with other halogens. This can lead to distinct reactivity and interaction profiles, making it a valuable compound for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C20H25BrO2Si |
|---|---|
Molekulargewicht |
405.4 g/mol |
IUPAC-Name |
(4-bromophenyl)-dimethyl-[2-(oxan-2-yloxymethyl)phenyl]silane |
InChI |
InChI=1S/C20H25BrO2Si/c1-24(2,18-12-10-17(21)11-13-18)19-8-4-3-7-16(19)15-23-20-9-5-6-14-22-20/h3-4,7-8,10-13,20H,5-6,9,14-15H2,1-2H3 |
InChI-Schlüssel |
PAZOWDHLIQJGOX-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C1=CC=C(C=C1)Br)C2=CC=CC=C2COC3CCCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


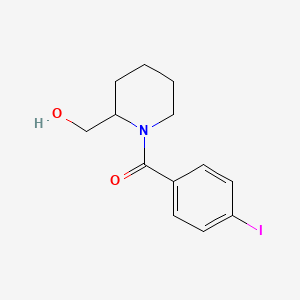
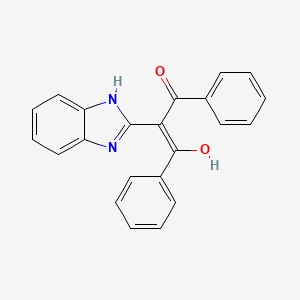

![3,4-dimethoxy-5-oxo-7,8,13,13b-tetrahydro-5H-benzo[1,2]indolizino[8,7-b]indole-7-carboxylic acid](/img/structure/B14912895.png)
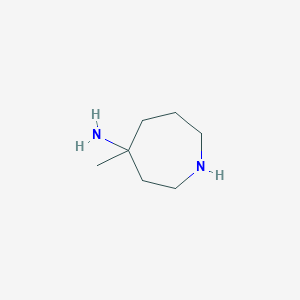
![Ethyl 2,8-dibromoimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B14912921.png)
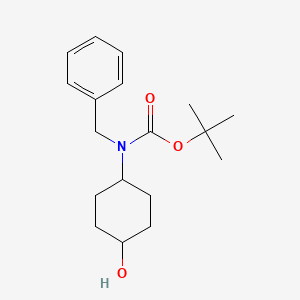
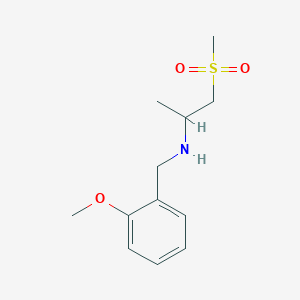

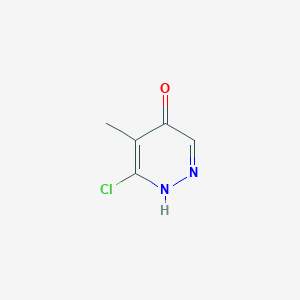
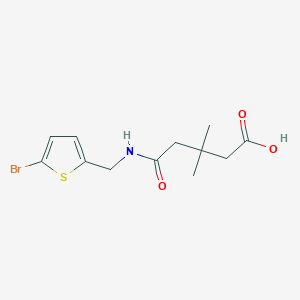

![1-([1,1'-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-indole](/img/structure/B14912952.png)
